molecular formula C14H15N3O6S B11259233 ethyl 3-[(1,3-benzodioxol-5-ylmethyl)sulfamoyl]-1H-pyrazole-5-carboxylate

ethyl 3-[(1,3-benzodioxol-5-ylmethyl)sulfamoyl]-1H-pyrazole-5-carboxylate

Cat. No.: B11259233
M. Wt: 353.35 g/mol
InChI Key: ZBGGLEMIGSLZKA-UHFFFAOYSA-N
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Description

ETHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-1H-PYRAZOLE-5-CARBOXYLATE is a complex organic compound that features a benzodioxole moiety, a pyrazole ring, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-1H-PYRAZOLE-5-CARBOXYLATE typically involves multi-step organic synthesis. One common method starts with the preparation of the benzodioxole moiety, which is then coupled with a pyrazole derivative through a series of reactions involving sulfonation and esterification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-1H-PYRAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can lead to the formation of carboxylic acids, while reduction of the pyrazole ring can yield various hydrogenated derivatives .

Scientific Research Applications

ETHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-1H-PYRAZOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of ETHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-1H-PYRAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-1H-PYRAZOLE-5-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C14H15N3O6S

Molecular Weight

353.35 g/mol

IUPAC Name

ethyl 5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C14H15N3O6S/c1-2-21-14(18)10-6-13(17-16-10)24(19,20)15-7-9-3-4-11-12(5-9)23-8-22-11/h3-6,15H,2,7-8H2,1H3,(H,16,17)

InChI Key

ZBGGLEMIGSLZKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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